

Spectroscopic and Physicochemical Profile of 3-(Bromomethyl)pyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the heterocyclic compound **3-(Bromomethyl)pyridazine** (CAS No. 60023-36-1). Due to the limited availability of published experimental spectra for this specific molecule, this document also presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are included to assist researchers in the characterization of this and similar molecules.

Physicochemical Properties

3-(Bromomethyl)pyridazine, with the molecular formula $C_5H_5BrN_2$, is a heterocyclic aromatic compound.^{[1][2]} Below is a summary of its key physicochemical properties.

Property	Value	Reference
CAS Number	60023-36-1	[1][2]
Molecular Formula	C ₅ H ₅ BrN ₂	[1][2]
Molecular Weight	173.01 g/mol	[1][2]
Appearance	Colorless liquid	[1]
Boiling Point	293.8 °C at 760 mmHg	[1]
Density	1.641 g/cm ³	[1]
Flash Point	131.5 °C	[1]
Melting Point	64.5 °C	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **3-(Bromomethyl)pyridazine** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring and the bromomethyl group. The pyridazine ring protons will likely appear in the aromatic region (δ 7.0-9.0 ppm) and will exhibit splitting patterns due to coupling with adjacent protons. The methylene protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbons of the pyridazine ring are expected in the range of δ 120-160 ppm, while the carbon of the bromomethyl group will likely appear further upfield, around δ 30-40 ppm.

¹ H NMR (Predicted)	
Chemical Shift (ppm)	Multiplicity
~8.8 - 9.2	Doublet of doublets
~7.6 - 8.0	Doublet of doublets
~7.4 - 7.8	Doublet of doublets
~4.7	Singlet

¹³ C NMR (Predicted)	
Chemical Shift (ppm)	Assignment
~150 - 155	C-3
~148 - 152	C-6
~125 - 130	C-4
~120 - 125	C-5
~30 - 35	-CH ₂ Br

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Bromomethyl)pyridazine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

IR Absorption (Predicted)	
Wavenumber (cm ⁻¹)	Functional Group
3100-3000	C-H stretching (aromatic)
1600-1450	C=C and C=N stretching (aromatic ring)
1450-1400	CH ₂ bending
1200-1000	C-N stretching
700-600	C-Br stretching

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **3-(Bromomethyl)pyridazine** is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group.

Mass Spectrometry (Predicted)	
m/z	Assignment
172/174	[M] ⁺
93	[M - Br] ⁺
78	[Pyridazine] ⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like **3-(Bromomethyl)pyridazine**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).
- **Analysis:** Transfer the solution to an NMR tube. The analysis is performed in a high-field NMR spectrometer. For ^1H NMR, the spectral width is typically 0-12 ppm. For ^{13}C NMR, the spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

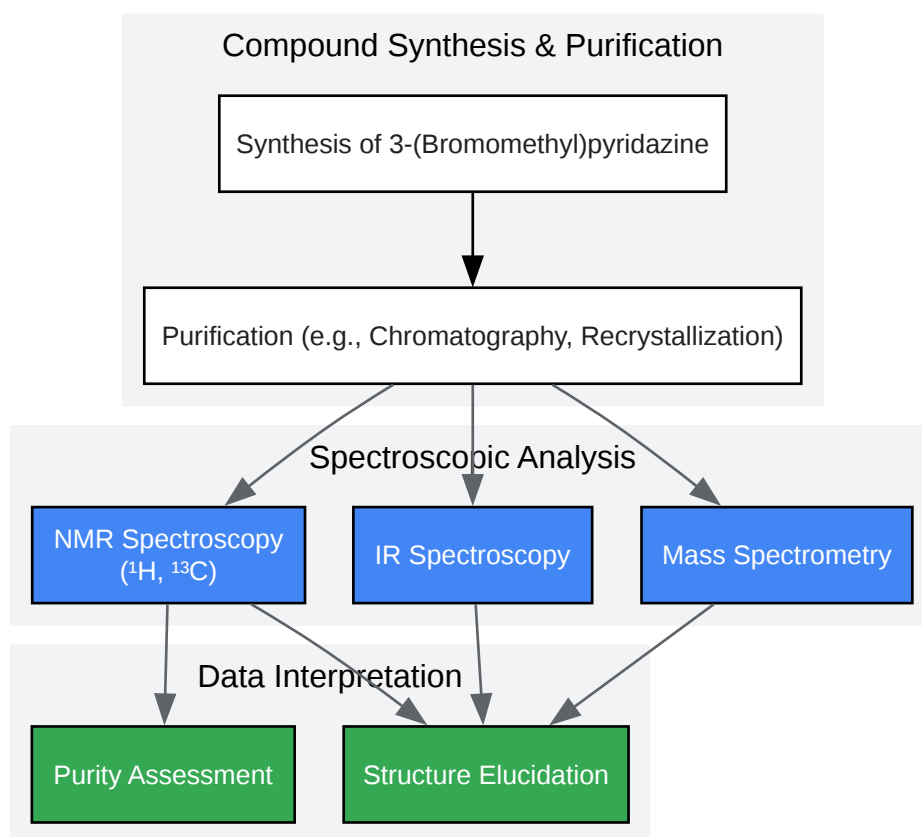
- **Sample Preparation:** Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
- **Film Casting:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- **Analysis:** Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. Page loading... [guidechem.com]
- 2. 3-(BROMOMETHYL)PYRIDAZINE | CAS 60023-36-1 [matrix-fine-chemicals.com]
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